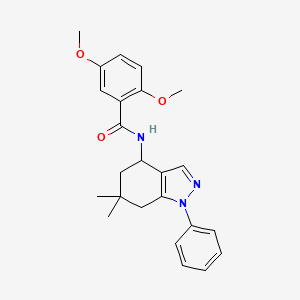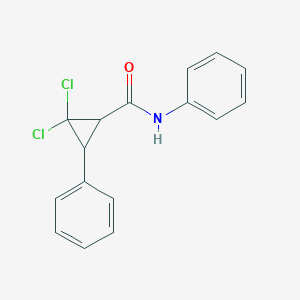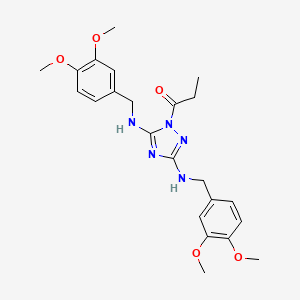
N,N'-bis(3,4-dimethoxybenzyl)-1-propionyl-1H-1,2,4-triazole-3,5-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N'-bis(3,4-dimethoxybenzyl)-1-propionyl-1H-1,2,4-triazole-3,5-diamine, also known as BPR1P, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. BPR1P is a triazole-based compound that has been shown to exhibit potent anti-cancer and anti-inflammatory properties, making it a promising candidate for the development of novel therapeutic agents. In
Mécanisme D'action
The mechanism of action of N,N'-bis(3,4-dimethoxybenzyl)-1-propionyl-1H-1,2,4-triazole-3,5-diamine is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in cancer cell growth and inflammation. In particular, N,N'-bis(3,4-dimethoxybenzyl)-1-propionyl-1H-1,2,4-triazole-3,5-diamine has been shown to inhibit the Akt/mTOR signaling pathway, which is known to play a critical role in cancer cell growth and survival. Additionally, N,N'-bis(3,4-dimethoxybenzyl)-1-propionyl-1H-1,2,4-triazole-3,5-diamine has been shown to inhibit the NF-κB signaling pathway, which is involved in the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
N,N'-bis(3,4-dimethoxybenzyl)-1-propionyl-1H-1,2,4-triazole-3,5-diamine has been shown to exhibit potent anti-cancer and anti-inflammatory effects in vitro and in vivo. In particular, N,N'-bis(3,4-dimethoxybenzyl)-1-propionyl-1H-1,2,4-triazole-3,5-diamine has been shown to inhibit the growth of various cancer cell lines by inducing cell cycle arrest and apoptosis. Additionally, N,N'-bis(3,4-dimethoxybenzyl)-1-propionyl-1H-1,2,4-triazole-3,5-diamine has been shown to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
N,N'-bis(3,4-dimethoxybenzyl)-1-propionyl-1H-1,2,4-triazole-3,5-diamine has several advantages for use in lab experiments. Firstly, N,N'-bis(3,4-dimethoxybenzyl)-1-propionyl-1H-1,2,4-triazole-3,5-diamine is relatively easy to synthesize, making it readily available for use in research. Secondly, N,N'-bis(3,4-dimethoxybenzyl)-1-propionyl-1H-1,2,4-triazole-3,5-diamine has been shown to exhibit potent anti-cancer and anti-inflammatory effects, making it a promising candidate for the development of novel therapeutic agents. However, there are also some limitations to the use of N,N'-bis(3,4-dimethoxybenzyl)-1-propionyl-1H-1,2,4-triazole-3,5-diamine in lab experiments. Firstly, the mechanism of action of N,N'-bis(3,4-dimethoxybenzyl)-1-propionyl-1H-1,2,4-triazole-3,5-diamine is not fully understood, which may limit its potential applications. Additionally, further research is needed to determine the safety and toxicity of N,N'-bis(3,4-dimethoxybenzyl)-1-propionyl-1H-1,2,4-triazole-3,5-diamine in vivo.
Orientations Futures
There are several future directions for research on N,N'-bis(3,4-dimethoxybenzyl)-1-propionyl-1H-1,2,4-triazole-3,5-diamine. Firstly, further research is needed to fully understand the mechanism of action of N,N'-bis(3,4-dimethoxybenzyl)-1-propionyl-1H-1,2,4-triazole-3,5-diamine. This will enable researchers to develop more effective therapeutic agents based on N,N'-bis(3,4-dimethoxybenzyl)-1-propionyl-1H-1,2,4-triazole-3,5-diamine. Additionally, further research is needed to determine the safety and toxicity of N,N'-bis(3,4-dimethoxybenzyl)-1-propionyl-1H-1,2,4-triazole-3,5-diamine in vivo. This will enable researchers to determine the potential applications of N,N'-bis(3,4-dimethoxybenzyl)-1-propionyl-1H-1,2,4-triazole-3,5-diamine in the development of novel therapeutic agents. Finally, further research is needed to explore the potential applications of N,N'-bis(3,4-dimethoxybenzyl)-1-propionyl-1H-1,2,4-triazole-3,5-diamine in other areas, such as neurodegenerative diseases and autoimmune disorders.
Méthodes De Synthèse
The synthesis of N,N'-bis(3,4-dimethoxybenzyl)-1-propionyl-1H-1,2,4-triazole-3,5-diamine involves a multi-step process that begins with the reaction of 3,4-dimethoxybenzaldehyde with propionyl chloride in the presence of a base to form 3,4-dimethoxybenzylidene-1-propionyl chloride. This intermediate is then reacted with hydrazine hydrate to form 3,4-dimethoxybenzylidenehydrazine. The final step involves the reaction of 3,4-dimethoxybenzylidenehydrazine with 1,2,4-triazole-3,5-diamine to form N,N'-bis(3,4-dimethoxybenzyl)-1-propionyl-1H-1,2,4-triazole-3,5-diamine.
Applications De Recherche Scientifique
N,N'-bis(3,4-dimethoxybenzyl)-1-propionyl-1H-1,2,4-triazole-3,5-diamine has been shown to exhibit potent anti-cancer and anti-inflammatory properties, making it a promising candidate for the development of novel therapeutic agents. In particular, N,N'-bis(3,4-dimethoxybenzyl)-1-propionyl-1H-1,2,4-triazole-3,5-diamine has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Additionally, N,N'-bis(3,4-dimethoxybenzyl)-1-propionyl-1H-1,2,4-triazole-3,5-diamine has been shown to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Propriétés
IUPAC Name |
1-[3,5-bis[(3,4-dimethoxyphenyl)methylamino]-1,2,4-triazol-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N5O5/c1-6-21(29)28-23(25-14-16-8-10-18(31-3)20(12-16)33-5)26-22(27-28)24-13-15-7-9-17(30-2)19(11-15)32-4/h7-12H,6,13-14H2,1-5H3,(H2,24,25,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQMVIMWPOCSGEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1C(=NC(=N1)NCC2=CC(=C(C=C2)OC)OC)NCC3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N5O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N'-bis(3,4-dimethoxybenzyl)-1-propionyl-1H-1,2,4-triazole-3,5-diamine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

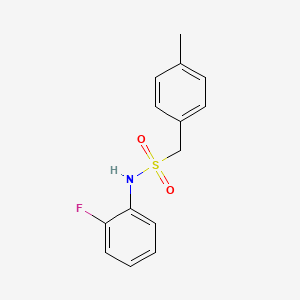
![N-(4-chlorophenyl)-2-[(6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetamide](/img/structure/B4969353.png)
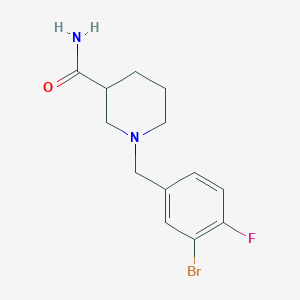

![1-(4-bromobenzoyl)-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine](/img/structure/B4969362.png)
![2-chloro-N-[2-(2-methoxyphenoxy)ethyl]-5-(methylthio)benzamide](/img/structure/B4969372.png)
![1-(3-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]amino}phenyl)ethanone hydrobromide](/img/structure/B4969375.png)
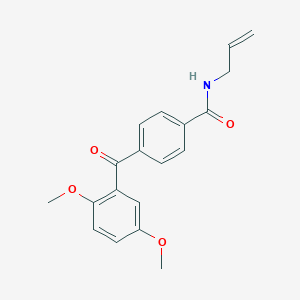
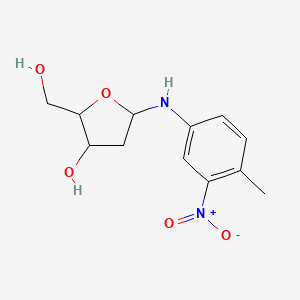
![N,2-dimethyl-N-{[2-(methylsulfonyl)-1-(3-phenylpropyl)-1H-imidazol-5-yl]methyl}-2-propen-1-amine](/img/structure/B4969431.png)
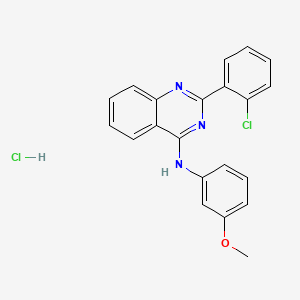
![N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-phenylacrylamide](/img/structure/B4969441.png)
